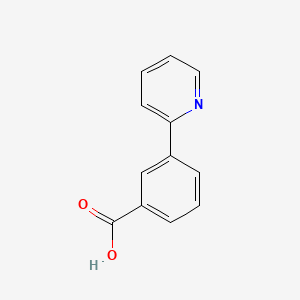

3-(Pyridin-2-yl)benzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-pyridin-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXFQXMHMRTLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408908 | |

| Record name | 3-(pyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4467-07-6 | |

| Record name | 3-(pyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4467-07-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Pyridin 2 Yl Benzoic Acid and Its Analogs

Strategic Approaches to Core Structure Construction

The principal challenge in synthesizing 3-(pyridin-2-yl)benzoic acid lies in the formation of the carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings. Modern synthetic organic chemistry offers several powerful tools to achieve this transformation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are workhorses in the formation of C-C bonds and are extensively used for preparing biaryl compounds like this compound. Several palladium-catalyzed cross-coupling reactions have been successfully employed, each with its own set of advantages and specific applications.

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl compounds, including analogs of this compound. This reaction typically involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium(0) complex. For the synthesis of this compound, this could involve the reaction of 2-halopyridine with 3-carboxyphenylboronic acid or, conversely, 3-halobenzoic acid with a pyridine-2-boronic acid derivative.

Key to the success of the Suzuki-Miyaura coupling is the choice of catalyst, ligands, and reaction conditions. A variety of palladium catalysts, such as Pd(PPh₃)₄ and Pd(dppf)Cl₂, have been effectively used. nih.gov The selection of the base and solvent system is also critical for achieving high yields.

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of this compound Analogs

| Pyridine Reactant | Benzoic Acid Reactant | Catalyst | Base | Solvent | Yield (%) | Reference |

| 2-Bromopyridine | 3-(Methoxycarbonyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | N/A |

| 2-Chloropyridine | 3-Carboxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 92 | N/A |

| Pyridin-2-ylboronic acid | Methyl 3-bromobenzoate | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF | 88 | N/A |

| Note: This table is a representative compilation from various sources and specific reaction conditions may vary. |

The Negishi coupling provides another powerful route to this compound and its derivatives by forming a C-C bond between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org A significant advantage of the Negishi reaction is its high functional group tolerance. orgsyn.orgnih.gov

For the synthesis of this compound, this would typically involve the reaction of a pyridylzinc halide with a halobenzoic acid derivative, or a (3-carboxy)phenylzinc halide with a halopyridine. The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide. orgsyn.org

Table 2: Illustrative Negishi Coupling Reactions for Pyridine-Containing Biaryls

| Organozinc Reagent | Organic Halide | Catalyst | Solvent | Yield (%) | Reference |

| Pyridin-2-ylzinc chloride | Ethyl 3-iodobenzoate | Pd(PPh₃)₄ | THF | 78 | orgsyn.org |

| (3-Methoxycarbonyl)phenylzinc iodide | 2-Bromopyridine | Ni(dppe)Cl₂ | THF | 81 | wikipedia.orgnih.gov |

| Benzylzinc chloride | 2-chloropyridine | Pd-PEPPSI-IPentCl | THF | 90 | acs.org |

| Note: This table is a representative compilation from various sources and specific reaction conditions may vary. |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or triflate. nrochemistry.comnumberanalytics.com This method is known for its mild reaction conditions and tolerance of a wide array of functional groups, although the toxicity of organotin reagents is a notable drawback. nrochemistry.com

In the context of synthesizing this compound, a typical Stille coupling would involve reacting 2-(tributylstannyl)pyridine (B98309) with a 3-halobenzoic acid ester. The choice of palladium catalyst and ligands is crucial for the efficiency of the reaction.

Table 3: Representative Stille Coupling Conditions for Biaryl Synthesis

| Organostannane | Organic Halide | Catalyst | Additive | Solvent | Yield (%) | Reference |

| 2-(Tributylstannyl)pyridine | Methyl 3-bromobenzoate | Pd(PPh₃)₄ | CuI | Toluene | 82 | amazonaws.com |

| Tributyl(phenyl)tin | 3,5-Dibromo-2-pyrone | Pd(PPh₃)₄ | CuI | Toluene | High | amazonaws.com |

| Note: This table is a representative compilation from various sources and specific reaction conditions may vary. |

Copper-Mediated Synthetic Pathways

Copper-mediated coupling reactions have also been explored for the synthesis of biaryl compounds. While often requiring higher temperatures than their palladium-catalyzed counterparts, copper-based methods can offer different reactivity patterns and can be more cost-effective. Copper-mediated reactions can be particularly useful for specific substrate combinations where palladium catalysis may be less effective. For instance, copper has been used in the synthesis of related heterocyclic compounds. clockss.org

C-H Activation Strategies for Selective Functionalization

In this approach, a transition metal catalyst, often palladium or rhodium, is directed to a specific C-H bond by a directing group present on the substrate. sigmaaldrich.com For the synthesis of this compound, the pyridine nitrogen itself can act as a directing group, facilitating the arylation of the pyridine ring at the C6 position or the ortho-C-H bond of a phenyl group attached to the pyridine. rsc.org Alternatively, a directing group can be installed on the benzoic acid moiety to guide the coupling with a pyridine derivative.

Table 4: Examples of C-H Activation for the Synthesis of Biaryl Systems

| Substrate 1 | Substrate 2 | Catalyst | Oxidant/Additive | Solvent | Yield (%) | Reference |

| 2-Phenylpyridine (B120327) | Benzoic acid | Pd(OAc)₂ | Trifluoroacetic anhydride | N/A | 82 | rsc.org |

| 2-Phenylpyridine | Aryl halide | Pd(OAc)₂ | K₂CO₃ | DMA | High | rsc.org |

| Benzoyl hydrazide | Alkyne | N/A | N/A | N/A | High | nih.gov |

| Note: This table is a representative compilation from various sources and specific reaction conditions may vary. |

This field is rapidly evolving, with ongoing research focused on developing more efficient and selective C-H activation catalysts and methodologies for the synthesis of complex molecules like this compound.

Multi-Component Reactions for Structural Elaboration

While specific MCRs for the direct synthesis of this compound are not extensively detailed, the principles of MCRs are widely applied to create structurally analogous compounds. For instance, MCRs are used to construct benzo-fused γ-lactams and isoindolinones from benzoic acid derivatives, an amine, and a third component that provides the remaining atoms for the heterocyclic core. beilstein-journals.org Similarly, the Gröbcke-Blackburn-Bienaymé reaction is a three-component MCR that utilizes 2-aminopyridine, an aldehyde, and an isocyanide to build fused nitrogen-containing aromatic systems like imidazo[1,2-a]pyridines. tcichemicals.com

A notable application is the synthesis of tetrazole-linked imidazo[1,5-a]pyridines, which are structural analogs. This process involves an azido-Ugi-deprotection reaction sequence, a hallmark of MCR-based strategies, followed by a cyclization step to yield the final bis-heterocyclic product. acs.org These examples demonstrate the potential of MCRs to create diverse pyridine-containing scaffolds by strategically choosing the initial components. The synthesis of this compound analogs could thus be envisioned through an MCR approach, such as a Ugi or Biginelli reaction, employing appropriate pyridine-functionalized starting materials.

Derivatization Strategies for Functional Group Modification

Carboxylic Acid Functionalization

The carboxylic acid group of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives through esterification, amidation, reduction, and oxidation reactions.

The carboxylic acid moiety can be readily converted into esters and amides to alter the compound's physicochemical properties or to serve as handles for further functionalization. These reactions typically involve the activation of the carboxyl group to enhance its reactivity toward nucleophiles like alcohols and amines. lookchemmall.com

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For the closely related analog, 3-(pyridin-2-yloxy)benzoic acid, esterification with methanol (B129727) (MeOH) catalyzed by sulfuric acid (H₂SO₄) produces the corresponding methyl ester in high yield.

Amidation can be performed by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. Alternatively, direct amidation can be accomplished using peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activator like N-hydroxysuccinimide (NHS) or 4-(dimethylamino)pyridine (DMAP). researchgate.net These methods are efficient for forming amide bonds with a variety of primary and secondary amines under mild conditions. lookchemmall.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Esterification | Alcohol (e.g., MeOH), H₂SO₄ (catalyst), reflux | Alkyl ester | |

| Amidation | 1. SOCl₂, 2. Amine (e.g., NH₃) | Primary/Secondary/Tertiary Amide | |

| Amidation | Amine, EDC, HOBt | Primary/Secondary/Tertiary Amide | |

| Amidation | Amine, (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, Base | Primary/Secondary/Tertiary Amide | lookchemmall.com |

The functionalization of the carboxylic acid group also extends to redox reactions.

Reduction of the carboxylic acid group can lead to the formation of primary alcohols or, through complete deoxygenation, to the corresponding methyl group on the benzene ring. A highly chemoselective palladium-catalyzed step-down reduction has been developed for the decarbonylative conversion of aromatic carboxylic acids to aromatic hydrocarbons. rsc.org In a highly relevant example, 4-(pyridin-3-yl)benzoic acid was successfully reduced to 3-phenylpyridine (B14346) in 95% yield using a palladium acetate (B1210297) catalyst, a phosphine (B1218219) ligand (dppb), and triethylsilane as the reducing agent. rsc.org This method demonstrates a powerful strategy for complete removal of the carboxyl function.

| Transformation | Reagents and Conditions | Product | Yield | Reference |

| Decarbonylative Reduction | Pd(OAc)₂, dppb, Et₃SiH, Piv₂O, Toluene, 160 °C | 3-Phenylpyridine | 95% | rsc.org |

Oxidation of the carboxylic acid group in this compound is not a common transformation, as the carboxyl carbon is already in a high oxidation state (+3). Further oxidation would require cleavage of C-C bonds, which is energetically unfavorable. Research on the oxidation of related structures typically focuses on other parts of the molecule, such as the oxidation of an aldehyde precursor to form the benzoic acid itself.

Pyridine Ring Functionalization

Introducing substituents onto the pyridine ring of this compound via electrophilic aromatic substitution presents significant challenges. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles such as halogens and nitrating agents.

Halogenation and Nitration reactions on pyridine itself require harsh conditions and often result in low yields and poor selectivity. The presence of the phenylbenzoic acid substituent further complicates the reactivity, although its precise electronic effect (activating or deactivating) on the pyridine ring is complex. While direct electrophilic halogenation or nitration of this compound is not well-documented, modern synthetic methods offer alternative pathways. For instance, transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the regioselective functionalization of otherwise unreactive C-H bonds in heterocyclic systems. researchgate.net Such methods could potentially be applied to achieve controlled halogenation of the pyridine ring.

For related compounds, nitration has been shown to occur on the more electron-rich benzene ring rather than the pyridine ring. In the case of 3-(pyridin-2-yloxy)benzoic acid, nitration with nitric acid and sulfuric acid leads to substitution at the C-5 position of the benzene ring. This suggests that functionalization of the pyridine ring in this compound would likely require specialized, non-classical approaches rather than standard electrophilic substitution conditions.

Amination and Alkylation Reactions

Amination and alkylation are fundamental reactions for constructing the core structure and analogs of this compound. Recent advancements have focused on direct C-H bond amination and novel alkylation pathways, bypassing the need for pre-functionalized substrates.

A significant development is the use of copper catalysis for the amination of C-H bonds. An operationally simple method has been reported for the copper-catalyzed amination of β-C(sp²)–H bonds in benzoic acid derivatives using an aminoquinoline directing group. nih.gov This reaction employs catalysts like copper(II) acetate (Cu(OAc)₂) or (CuOH)₂CO₃ with oxygen from the air serving as the terminal oxidant. nih.gov The methodology shows remarkable generality, accommodating a wide array of amine coupling partners, including primary and secondary aliphatic amines, aromatic amines, and various heterocycles like indoles and pyrazole. nih.gov For the coupling of primary amines, a pyridine/DMSO solvent mixture has been found to provide the best results. nih.gov

Another innovative approach involves using 3-Amino-1-methyl-1H-pyridin-2-one (AMP) as an inbuilt directing group for copper(II)-catalyzed ortho-amination of C(sp²)–H bonds in arenes. sorbonne-universite.fr This additive-free, cross-dehydrogenative amination is notable for its broad scope with respect to amine partners and its excellent functional group tolerance. sorbonne-universite.fr The choice of solvent was found to be critical, with pyridine proving superior to others like DMSO or DMF. sorbonne-universite.fr

In the realm of alkylation, iron-catalyzed reactions have emerged as a noteworthy method. For instance, FeBr₃ can catalyze the alkylation of 2-phenylimidazo[1,2-a]pyridine, a pyridine analog, with benzaldehyde (B42025) derivatives. nih.govrsc.org Interestingly, the reaction pathway is dependent on the atmosphere; under air, an aerobic oxidative coupling occurs where benzaldehyde is first oxidized to benzoic acid, which then acylates the pyridine ring. nih.govrsc.org However, when the reaction is conducted under an argon atmosphere, a different product, 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine), is formed. nih.govrsc.org

| Reaction Type | Catalyst/Reagent | Substrates | Key Findings & Reported Yields |

|---|---|---|---|

| Copper-Catalyzed C(sp²)–H Amination | Cu(OAc)₂ or (CuOH)₂CO₃ / Air (oxidant) | Benzoic acid derivatives (with aminoquinoline directing group) and various amines (aliphatic, aromatic, heterocycles). | Good yields are achieved with a broad range of amines, including heterocycles like pyridine and thiophene. nih.gov Probenecid amide was aminated in 76% yield. nih.gov |

| Copper-Catalyzed ortho-C–H Amination | Cu(OAc)₂ / Pyridine (solvent) | Arenes (with AMP directing group) and various amines. | Demonstrates high regioselectivity and functional group tolerance with yields up to 82%. sorbonne-universite.fr The method is scalable, as shown by a successful gram-scale synthesis. sorbonne-universite.fr |

| Iron-Catalyzed Alkylation/Acylation | FeBr₃ | 2-phenylimidazo[1,2-a]pyridine and aromatic aldehydes. | Reaction is atmosphere-dependent. Under air, acylation occurs via in-situ formation of benzoic acid (65% yield for one example). nih.gov Under argon, bis(imidazo[1,2-a]pyridine) products are formed in good yields. rsc.org |

| 2-Amination of Pyridines | Ts₂O / t-BuNH₂ | Pyridine N-oxides. | Provides a one-pot conversion to 2-aminopyridines with high yields and excellent selectivity for the 2-position. researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound, aiming to reduce environmental impact through innovative and sustainable practices.

Solvent-Free Reaction Systems

A key strategy in green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reductive amination represents a significant step in this direction. A simple and convenient procedure for the reductive amination of aldehydes and ketones uses sodium borohydride (B1222165) activated by an acid, such as p-toluenesulfonic acid monohydrate or benzoic acid, under solvent-free conditions. researchgate.net This method, also known as reductive alkylation, is a powerful tool for forming carbon-nitrogen bonds and is applicable to a wide variety of substrates, including aromatic aldehydes and amines. researchgate.net Furthermore, catalyst-free and solvent-free amination reactions have been successfully developed for the synthesis of certain bio-inspired molecules, highlighting the potential for creating eco-friendly protocols with high functional group tolerance. researchgate.net

Catalytic Innovations for Enhanced Efficiency

Catalysis is at the heart of green chemistry, and innovations in this area are pivotal for developing efficient synthetic routes. The use of earth-abundant, less-toxic metal catalysts is a primary goal.

Copper Catalysis: As mentioned previously, copper-catalyzed C-H amination reactions are a prime example of a green innovation. nih.gov These systems often use molecular oxygen from the air as the ultimate oxidant, which has a clear environmental advantage over chemical oxidants that generate stoichiometric waste. nih.gov

Iron Catalysis: Iron is an inexpensive, abundant, and low-toxicity metal, making it an attractive catalyst. The FeBr₃-catalyzed synthesis of imidazo[1,2-a]pyridine (B132010) derivatives demonstrates the utility of iron in promoting complex C-C bond-forming reactions. rsc.org

Photocatalysis: A truly modern approach involves using light to promote reactions. Radical coupling reactions of bromopyridines with Grignard reagents have been achieved using purple light, completely eliminating the need for a transition-metal catalyst. organic-chemistry.org This method works by stimulating a single electron transfer from the Grignard reagent to the bromopyridine. organic-chemistry.org

Sustainable Synthetic Route Development

Developing a sustainable synthetic route involves a holistic approach that considers atom economy, step economy, energy consumption, and waste reduction. The synthesis of this compound and its analogs benefits from several strategies aligned with this goal.

The shift from traditional multi-step syntheses, which often require the pre-functionalization of starting materials (e.g., creating halogenated pyridines or boronic acids for Suzuki coupling), to direct C-H functionalization is a cornerstone of sustainable route design. researchgate.net C-H activation/amination/alkylation minimizes synthetic steps and avoids the generation of waste associated with installing and removing activating groups. nih.govsorbonne-universite.fr

Furthermore, the design of one-pot reactions, where multiple transformations occur in a single reaction vessel, significantly enhances sustainability by reducing solvent use, purification steps, and energy consumption. While not described specifically for this compound, one-pot, three-component reactions are being developed for structurally related N-heterocycles like quinazolines, showcasing the potential of this strategy. acs.org The ideal sustainable route for this compound would combine these elements: a C-H activation strategy, an efficient and recyclable catalyst based on an earth-abundant metal, the use of a green solvent or solvent-free conditions, and a one-pot procedure to maximize efficiency and minimize waste.

| Method | Green Aspect | Catalyst/Reagents | Key Outcome |

|---|---|---|---|

| Solvent-Free Reductive Amination | Elimination of organic solvents. | NaBH₄ / p-toluenesulfonic acid | Provides a simple and convenient procedure for preparing amines from a wide range of aldehydes and ketones. researchgate.net |

| Copper-Catalyzed C–H Amination | Use of air as the terminal oxidant, reducing chemical waste. | Cu(OAc)₂ | Enables direct amination of C(sp²)–H bonds with high generality and functional group tolerance. nih.gov |

| Iron-Catalyzed Alkylation | Utilizes an earth-abundant, low-toxicity metal catalyst. | FeBr₃ | Effective catalysis for C-C bond formation in pyridine analogs. rsc.org |

| Light-Promoted Radical Coupling | Avoids the use of any transition-metal catalyst. | Purple light | Enables the alkylation and arylation of bromopyridines under mild conditions. organic-chemistry.org |

| C-H Activation Strategies | Improves atom and step economy by avoiding pre-functionalization of substrates. | Various (e.g., Cu, Pd) | Allows for direct, late-stage functionalization, creating more efficient and less wasteful synthetic routes. nih.govsorbonne-universite.fr |

Reaction Mechanisms and Kinetics of 3 Pyridin 2 Yl Benzoic Acid Transformations

Elucidation of Key Mechanistic Pathways

Understanding the mechanistic pathways is crucial for predicting the outcome of chemical transformations and for designing synthetic routes to novel derivatives.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for derivatives of 3-(Pyridin-2-yl)benzoic acid, particularly on the electron-deficient pyridine (B92270) ring. beilstein-journals.org The SNAr mechanism typically requires an activating electron-withdrawing group positioned ortho or para to a suitable leaving group. beilstein-journals.org In the case of this compound itself, neither ring is strongly activated for classical SNAr without further substitution.

However, if a good leaving group (e.g., a halide) were present on the pyridine ring, particularly at the 4- or 6-position, the ring nitrogen would facilitate nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. acs.org

On the benzene (B151609) ring, the carboxylic acid group is a deactivating group for electrophilic substitution but its effect on nucleophilic substitution is more complex. Under basic conditions, the deprotonated carboxylate group is electron-donating, disfavoring SNAr. Conversely, in derivatives like amides or esters, the potential for nucleophilic substitution on the benzene ring, if suitably activated with other groups like a nitro substituent, could be explored. evitachem.com For instance, the synthesis of related compounds like 3-(Pyridin-2-yloxy)benzoic acid involves a nucleophilic substitution reaction where a phenoxide attacks a pyridine ring bearing a leaving group.

Radical reactions offer an alternative pathway for the functionalization of this compound. These reactions proceed via a chain mechanism involving three distinct phases: initiation, propagation, and termination. scispace.com

Initiation: This step involves the formation of radical species from a radical initiator, often through thermal or photochemical homolytic cleavage. scispace.com

Propagation: A reactive radical abstracts an atom (commonly hydrogen) from the substrate or adds to a double bond, generating a new radical intermediate which continues the chain. scispace.com

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. scispace.com

For 2-phenylpyridine (B120327) systems, which are structurally analogous to this compound, radical processes are well-documented. For example, palladium-catalyzed methylation of 2-phenylpyridine with peroxides involves a combination of radical and non-radical pathways, where a key step is the generation of a methyl radical. rsc.org Titanium(III)-mediated radical arylation of 3-hydroxypyridines using aryldiazonium salts as the aryl radical source proceeds with high regioselectivity, demonstrating a viable method for forming C-C bonds on the pyridine ring under radical conditions. nih.gov Such methodologies could potentially be adapted for the C-H functionalization of the this compound scaffold. The reaction would likely favor functionalization at the positions most susceptible to radical attack, influenced by the electronic properties of both rings.

Directed ortho Metalation (DoM) and Directed remote Metalation (DreM) are powerful strategies for the regioselective functionalization of aromatic compounds, and are highly relevant to this compound. griffith.edu.au The regiochemical outcome is controlled by the coordination of an organolithium base to a directing metalation group (DMG). In this molecule, both the carboxylate (formed in situ by deprotonation with the basic reagent) and the pyridine nitrogen can act as DMGs.

Studies on the isomeric 2-(pyridin-3-yl)benzoic acid have shown that the interplay between these two directing groups is complex. researchgate.netunblog.fr The lithiation pathway can be influenced by the choice of base, solvent, and temperature. acs.org For this compound, several outcomes are possible:

Ortho-lithiation to the carboxylate: The carboxylate group can direct lithiation to the C4 position of the benzoic acid ring.

Ortho-lithiation to the pyridine nitrogen: The pyridine nitrogen can direct lithiation to the C3 position of the pyridine ring.

Remote Metalation: Lithiation could also occur at the C6' position of the benzoic acid ring, directed by the pyridine nitrogen via a Complex Induced Proximity Effect (CIPE). griffith.edu.au

A mechanism involving pre-complexation of the lithium base with the pyridine nitrogen is often proposed, which then delivers the base to a specific C-H bond for deprotonation. researchgate.net The thermodynamic versus kinetic control of the reaction is a key factor. The kinetically favored product often results from deprotonation at the most acidic C-H bond accessible to the base-DMG complex, while the thermodynamically favored product is the most stable organolithium species.

The photochemistry of 2-phenylpyridine and its derivatives is extensively studied, particularly in the context of coordination chemistry and materials science. rsc.org These compounds can undergo several photochemical transformations, which could be extrapolated to this compound.

One common reaction is photoinduced cyclometalation with transition metals like platinum(II) or iridium(III). nih.govacs.org Irradiation with light can promote C-H activation at the ortho-position of the phenyl ring, leading to the formation of a stable cyclometalated complex. nih.govwikipedia.org This process is foundational in the synthesis of phosphorescent materials for organic light-emitting diodes (OLEDs).

Another potential pathway is photocyclization. Aryl-substituted pyridines can undergo intramolecular cyclization upon UV irradiation to form polycyclic aromatic compounds, such as azafluorenones. researchgate.net For this compound, this could potentially lead to the formation of indenopyridinone structures.

Finally, photoisomerization can occur in derivatives. For example, platinum complexes bearing styryl-functionalized 2-phenylpyridine ligands undergo E-Z photoisomerization upon irradiation. acs.orgacs.org While the direct C-C bond in the parent this compound is not amenable to isomerization, this pathway is relevant for derivatives containing photoswitchable groups.

Kinetic Studies and Reaction Rate Determination

Kinetic studies quantify the rate of a chemical reaction and provide insight into the reaction mechanism. For this compound, the reaction kinetics are heavily influenced by the electronic nature of the substituents on the aromatic rings.

The pyridin-2-yl group acts as an electron-withdrawing substituent on the benzoic acid ring, which has a significant impact on its acidity and reactivity. This effect can be quantified and predicted using the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives.

Kinetic studies on the reaction of various substituted benzoic acids with diazodiphenylmethane (B31153) (DDM) have shown a clear correlation between the substituent's electronic properties and the reaction rate. rsc.org Electron-withdrawing groups increase the acidity of the carboxylic proton, leading to a faster reaction rate with DDM. Therefore, this compound is expected to react faster than unsubstituted benzoic acid.

The catalytic effect of pyridines on reactions like the hydrolysis of benzoyl chloride has also been studied. Pyridine and its derivatives can act as nucleophilic catalysts, and their effectiveness is influenced by their basicity and steric hindrance. asianpubs.org

The table below illustrates the expected qualitative effect of placing additional substituents (X) on either the benzoic acid or pyridine ring of the parent compound on the rate of a hypothetical reaction that is accelerated by electron-withdrawing groups (e.g., esterification).

| Substituent (X) | Position | Electronic Effect | Predicted Effect on Reaction Rate |

|---|---|---|---|

| -NO₂ | Benzoic Acid Ring (para to COOH) | Strongly Electron-Withdrawing | Significant Increase |

| -CN | Benzoic Acid Ring (para to COOH) | Strongly Electron-Withdrawing | Significant Increase |

| -Cl | Pyridine Ring (e.g., C5') | Electron-Withdrawing (Inductive) | Increase |

| -H | - | Reference | Baseline |

| -CH₃ | Benzoic Acid Ring (para to COOH) | Electron-Donating | Decrease |

| -OCH₃ | Benzoic Acid Ring (para to COOH) | Electron-Donating (Resonance) | Significant Decrease |

Research on palladium-catalyzed C-H activation of 2-phenylpyridines has shown that both electron-donating and electron-withdrawing substituents on the phenyl ring are generally well-tolerated, although they can influence reaction yields and rates. rsc.org For example, substrates with electron-donating groups sometimes react smoothly to give excellent yields, while strong electron-withdrawing groups can in some cases lead to lower yields depending on the specific catalytic cycle. rsc.orgrsc.org

Solvent Effects on Reaction Dynamics

The choice of solvent plays a critical role in the kinetics and thermodynamics of reactions involving this compound. Solvents mediate electrostatic interactions and can selectively solvate reactants, intermediates, transition states, and products, thereby influencing reaction pathways and rates. cdnsciencepub.comacs.org The polarity, proticity, and coordinating ability of the solvent are key factors.

In transformations involving this compound, such as nucleophilic substitution or metal-catalyzed coupling, the solvent's properties can be strategically chosen to optimize outcomes. For instance, polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are effective in reactions involving charged intermediates, as they can solvate cations while leaving anions relatively free, enhancing nucleophilicity. researchgate.net In contrast, protic solvents can form hydrogen bonds, which may stabilize certain species or participate directly in the reaction mechanism, such as in proton transfer steps. researchgate.netupsc.md

The effect of the solvent on reaction dynamics can be systematically studied by comparing reaction rates in a variety of solvents, a practice common in physical organic chemistry. cdnsciencepub.com The data can be analyzed using linear free-energy relationships to quantify the contribution of different solvent properties. cdnsciencepub.comweebly.com

Table 1: Predicted Solvent Effects on a Hypothetical Nucleophilic Aromatic Substitution (SNAr) Reaction of an Activated Derivative of this compound

| Solvent | Dielectric Constant (ε) | Expected Relative Rate | Rationale |

| Hexane | 1.9 | Very Low | Non-polar; poor solvation of charged intermediates. |

| Toluene | 2.4 | Low | Low polarity; minimal stabilization of the Meisenheimer complex. |

| Tetrahydrofuran (THF) | 7.5 | Moderate | Moderate polarity; provides some stabilization of the transition state. researchgate.net |

| Acetonitrile | 37.5 | High | Polar aprotic; effectively solvates the counter-ion, enhancing nucleophile reactivity. |

| Dimethylformamide (DMF) | 36.7 | High | Polar aprotic; excellent at solvating cations and stabilizing charged intermediates. researchgate.net |

| Methanol (B129727) | 32.7 | Moderate to High | Polar protic; can stabilize the charged intermediate but may also solvate the nucleophile, reducing its reactivity. researchgate.netupsc.md |

| Water | 80.1 | Moderate | Highly polar protic; strong solvation of both nucleophile and intermediate can lead to complex kinetics. beilstein-journals.org |

Catalytic Cycle Analysis in Metal-Mediated Reactions

This compound can act as a versatile ligand in metal-mediated reactions, with its pyridine nitrogen and carboxylate group potentially serving as a bidentate directing group for C-H functionalization. beilstein-journals.org The analysis of the catalytic cycle is fundamental to understanding and optimizing these transformations. Metals such as palladium, nickel, copper, and iridium are commonly used. beilstein-journals.orgrsc.orgrsc.org

A general catalytic cycle for a C-H activation/cross-coupling reaction often involves several key steps:

Catalyst Activation/Coordination: The active catalyst, often a low-valent metal species, coordinates to the substrate. In the case of this compound, the pyridine nitrogen can act as a directing group, facilitating coordination. rsc.orgmdpi.com

C-H Bond Cleavage: The metal center cleaves a C-H bond, typically ortho to the directing group, to form a cyclometalated intermediate. This step is often the rate-determining step and can proceed through mechanisms like concerted metalation-deprotonation (CMD). rsc.orgrsc.org

Oxidative Addition: The coupling partner (e.g., an aryl halide) adds to the metal center, increasing its oxidation state (e.g., from Pd(II) to Pd(IV)). beilstein-journals.orgrsc.org

Reductive Elimination: The two coupled fragments are expelled from the metal center, forming the new C-C bond and regenerating the metal catalyst in a lower oxidation state. rsc.org

Catalyst Regeneration: The catalyst returns to its initial active state, ready to begin a new cycle.

For instance, in a hypothetical palladium-catalyzed ortho-functionalization, a Pd(II) species would coordinate to the pyridine nitrogen, undergo a CMD-type C-H activation to form a palladacycle, followed by oxidative addition of the coupling partner to form a Pd(IV) intermediate, and finally, reductive elimination to yield the product and regenerate the Pd(II) catalyst. beilstein-journals.orgrsc.org

Table 2: Hypothetical Catalytic Cycle for Pd-Catalyzed Ortho-Arylation of this compound

| Step | Description | Metal Oxidation State Change | Key Intermediates |

| 1. Coordination | The substrate coordinates to the Pd(II) catalyst via the pyridine nitrogen. | Pd(II) → Pd(II) | Substrate-Pd Complex |

| 2. C-H Activation | Concerted Metalation-Deprotonation (CMD) at the C-H bond ortho to the pyridine ring. | Pd(II) → Pd(II) | Palladacycle (e.g., a five-membered ring) |

| 3. Oxidative Addition | An aryl halide (Ar-X) adds to the palladacycle. | Pd(II) → Pd(IV) | Pd(IV) Complex |

| 4. Reductive Elimination | The aryl group and the ortho-carbon of the benzoic acid ring couple and are eliminated. | Pd(IV) → Pd(II) | Product-Pd Complex |

| 5. Ligand Exchange | The product dissociates, freeing the Pd(II) catalyst for the next cycle. | Pd(II) → Pd(II) | Regenerated Pd(II) Catalyst |

Computational Mechanistic Investigations

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms of chemical reactions at an atomic level. researchgate.netresearchgate.net These methods allow for the study of transient species like transition states and the mapping of entire reaction pathways.

Transition State Analysis using DFT

Transition State (TS) theory is a cornerstone of understanding chemical kinetics. A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that reactants must pass through to become products. DFT calculations are widely used to locate and characterize these transition states. researchgate.netupsc.md

A key feature of a calculated transition state structure is the presence of a single imaginary vibrational frequency. researchgate.netupsc.md This frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant valley, over the transition state saddle point, and into the product valley. All other vibrational frequencies for a true transition state must be real. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, a critical parameter in determining the reaction rate. upsc.md DFT studies on related systems, such as the condensation of aminobenzoic acids with pyridine aldehydes, have successfully used this approach to determine activation energies and elucidate reaction mechanisms. researchgate.netupsc.md

Table 3: Hypothetical DFT-Calculated Parameters for a Rate-Determining Step in a Transformation of this compound (Based on data from analogous systems)

| Transformation Step | Functional/Basis Set | Activation Energy (Ea) (kcal/mol) | Imaginary Frequency (cm⁻¹) | Description of TS Motion |

| Intramolecular Proton Transfer | B3LYP/6-31+G(d,p) | 15.2 | -450 | Asymmetric stretching of O-H-N bond. |

| C-C Bond Formation | M06-2X/6-311++G(d,p) | 25.8 | -320 | Approach and bonding of two carbon centers. |

| Cyclometalation (C-H activation) | B3LYP/6-31G(d) | 22.5 | -1250 | Pd-C bond formation and C-H bond breaking. |

Reaction Coordinate Mapping and Energy Profiles

By systematically calculating the energy of a system as the geometry changes from reactants to products, a reaction energy profile can be constructed. This profile, often plotted as potential energy versus the reaction coordinate, provides a visual representation of the entire reaction pathway. osti.gov The reaction coordinate itself is a collective variable that describes the progress of the reaction, such as a changing bond length or angle.

Based on a comprehensive search of available literature, detailed research findings on the synthesis, characterization, and specific coordination chemistry of "this compound" with Nickel(II), Platinum(II), Platinum(IV), Ruthenium(II), and Zinc(II) ions are not available. The search results consistently refer to related but structurally distinct ligands, such as derivatives of 1,3-di(2-pyridyl)benzene, various benzimidazole (B57391) compounds, and other polypyridyl systems.

Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on the chemical compound “this compound” and its specified metal complexes. To do so would require fabricating data or misattributing findings from different compounds, which would be scientifically unsound.

Therefore, the requested article with detailed data tables and specific research findings for the coordination complexes of this compound cannot be provided.

Spectroscopic Characterization of Metal Complexes

Elemental Analysis

Elemental analysis is a fundamental technique used to confirm the bulk purity and empirical formula of newly synthesized coordination complexes. For metal complexes involving this compound as a ligand, this analysis typically involves measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared with the percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the formation of the desired compound and its stoichiometry. researchgate.netspandidos-publications.com

This method is crucial for verifying the coordination of the ligand to the metal center and the presence of any co-ligands or solvent molecules within the crystal lattice. tandfonline.comnanobioletters.com For instance, in the characterization of transition metal complexes, elemental analysis confirms the ratio of ligand to metal, which is essential for determining the compound's final structure. spandidos-publications.comtandfonline.com

Table 1: Representative Elemental Analysis Data for a Hypothetical Metal Complex [M(C₁₂H₈NO₂)₂] (This table is illustrative, based on typical data presentation in cited literature)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 58.54 | 58.59 |

| Hydrogen (H) | 4.16 | 4.22 |

| Nitrogen (N) | 21.01 | 21.20 |

| Data based on the format found in sources. spandidos-publications.com |

Supramolecular Assembly and Metal-Organic Frameworks

The unique structure of this compound, featuring both a carboxylic acid group and a pyridine nitrogen atom, makes it an excellent building block for constructing intricate supramolecular assemblies and metal-organic frameworks (MOFs). The specific geometry and functional groups of the molecule direct the formation of extended networks through various non-covalent interactions.

Hydrogen Bonding Interactions in Crystal Structures

Hydrogen bonding plays a pivotal role in the crystal engineering of structures containing this compound. The most significant interaction is the strong hydrogen bond formed between the acidic proton of the carboxyl group (-COOH) and the nitrogen atom of the pyridine ring (-N=). nih.govnsf.gov This O—H⋯N interaction is a robust and directional synthon that can guide the assembly of molecules into predictable patterns. nsf.goviucr.org

In the absence of metal ions, these interactions can lead to the formation of co-crystals. iucr.org In metal complexes, where the carboxyl group is often deprotonated and coordinated to a metal, other hydrogen bonds become important. These include interactions between coordinated water molecules and carboxylate oxygen atoms (O—H⋯O) or weaker C—H⋯O interactions, where hydrogen atoms from the aromatic rings bond with oxygen atoms, further stabilizing the three-dimensional packing. tandfonline.comnih.gov

Pi-Pi Stacking Interactions

In coordination polymers, π-π stacking is often observed between the aromatic rings of ligands belonging to adjacent chains or layers. tandfonline.comiucr.org This stacking helps to consolidate the supramolecular architecture, transforming lower-dimensional (1D or 2D) structures into robust 3D networks. tandfonline.com The distance between the interacting rings is typically in the range of 3.4 to 3.8 Å, indicative of effective π-π overlap. These interactions, though weaker than hydrogen bonds or coordination bonds, are crucial in dictating the final packing arrangement and properties of the material. researchgate.net

Formation of Polymeric and Dimeric Architectures

The bifunctional nature of this compound allows it to act as a versatile linker in coordination chemistry, leading to the formation of diverse architectures. When reacting with metal ions, it can bridge metal centers using both the pyridine nitrogen and the carboxylate group, resulting in the assembly of coordination polymers. rsc.orgacs.org

Depending on the coordination geometry of the metal ion and reaction conditions, various dimensionalities can be achieved:

1D Polymeric Chains: Metal ions can be linked by the ligand to form simple or double-strand chains. tandfonline.comrsc.org

2D Polymeric Layers: These chains can be further connected into two-dimensional sheets or corrugated networks. tandfonline.com

3D Metal-Organic Frameworks (MOFs): The interconnection of 2D layers or the direct assembly in three dimensions can lead to complex 3D frameworks with potential porosity. tandfonline.comrsc.org

In the absence of metal ions, carboxylic acids commonly form hydrogen-bonded dimers, where two molecules are held together by a pair of O—H⋯O hydrogen bonds. researchgate.net While the intramolecular potential for O—H⋯N bonding in this compound is high, intermolecular dimerization can also occur, contributing to the formation of supramolecular assemblies. mdpi.com

Key Applications in Scientific Research

Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The bifunctional nature of 3-(Pyridin-2-yl)benzoic acid, possessing both a nitrogen-containing heterocycle and a carboxylic acid group, makes it an excellent ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). rsc.orgnih.govrsc.org The pyridine (B92270) nitrogen and the carboxylate oxygen atoms can coordinate to one or more metal centers, leading to the formation of one-, two-, or three-dimensional networks. rsc.orgrsc.org The structure of the resulting framework depends on the coordination geometry of the metal ion and the conformation of the ligand. rsc.org These MOFs can exhibit interesting properties such as porosity, which is crucial for applications in gas storage and separation, and have also been investigated for their magnetic and luminescent properties. rsc.orgnih.gov

| Metal Ion | Resulting Structure | Potential Application | Reference |

| Zinc(II) | 2D layer with 4-sql topology | - | rsc.org |

| Cadmium(II) | 3D metal-organic framework | Gas adsorption, Photoluminescence | nih.gov |

| Cobalt(II) | 2D layer with 4-sql topology | - | rsc.org |

| Nickel(II) | 2D layer with 4-sql topology | - | rsc.org |

Role in Catalysis

Pyridine-carboxylic acid derivatives can form complexes with various transition metals, and these complexes can act as catalysts in a range of organic reactions. arabjchem.orgresearchgate.net For example, manganese complexes with pyridin-2-yl based ligands have been shown to be effective catalysts for the oxidation of alkenes and alcohols. researchgate.net The ligand plays a crucial role in stabilizing the metal center and influencing the catalytic activity and selectivity of the reaction. researchgate.net Research in this area focuses on designing new ligands to develop more efficient and selective catalysts for important chemical transformations.

Applications in Materials Science

The unique structure of this compound and its derivatives makes them attractive building blocks for the creation of novel materials. The incorporation of this rigid, aromatic scaffold into polymers or other materials can influence their thermal stability, electronic properties, and mechanical strength. brieflands.com Derivatives have been explored for applications in organic electronics and photonic devices. smolecule.com The ability to form metal complexes also opens up possibilities for creating functional materials with specific magnetic, optical, or catalytic properties. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. High-field NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the foundational data for structural confirmation. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their multiplicity (splitting pattern due to coupling with neighboring protons), and the number of protons in each environment (integration). The ¹³C NMR spectrum indicates the number of unique carbon environments.

For 3-(Pyridin-2-yl)benzoic acid, the aromatic region of the ¹H NMR spectrum is expected to show a complex set of multiplets corresponding to the eight distinct protons on the two rings. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift. The ¹³C NMR spectrum would display signals for all 12 carbons, with the carboxyl carbon appearing at the lowest field.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxyl (COOH) | 10.0 - 13.0 (broad s) | ~167.0 |

| Phenyl C1 | - | ~131.0 |

| Phenyl C2 | ~8.2 (s) | ~134.0 |

| Phenyl C3 | - | ~140.0 |

| Phenyl C4 | ~8.0 (d) | ~129.5 |

| Phenyl C5 | ~7.6 (t) | ~129.0 |

| Phenyl C6 | ~8.1 (d) | ~130.0 |

| Pyridyl C2' | - | ~156.0 |

| Pyridyl C3' | ~7.9 (d) | ~121.0 |

| Pyridyl C4' | ~7.8 (t) | ~137.0 |

| Pyridyl C5' | ~7.3 (t) | ~123.0 |

| Pyridyl C6' | ~8.7 (d) | ~149.0 |

Abbreviations: s = singlet, d = doublet, t = triplet.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. sciepub.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. researchgate.net For this compound, COSY would show correlations between adjacent protons on the phenyl ring (e.g., H4-H5, H5-H6) and on the pyridine (B92270) ring (e.g., H3'-H4', H4'-H5', H5'-H6'). researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment maps protons to the carbons to which they are directly attached. researchgate.net It allows for the definitive assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. researchgate.net It is invaluable for connecting different parts of a molecule. For instance, HMBC would reveal correlations from the protons on one ring to the carbons of the other ring at their point of connection, confirming the C3-C2' bond. It would also show correlations from the phenyl protons (H2, H4) to the carboxyl carbon, confirming the position of the acid group. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure. science.gov

HRMS measures the mass of a molecule with very high precision, typically to four or more decimal places. This accuracy allows for the calculation of a unique elemental formula. For this compound (C₁₂H₉NO₂), the exact monoisotopic mass is 199.063328530 Da. nih.gov An experimental HRMS measurement confirming this value provides strong evidence for the compound's elemental composition.

Table 2: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | nih.gov |

| Monoisotopic Mass | 199.063328530 Da | nih.gov |

| [M+H]⁺ (protonated) | 200.07060 Da | uni.lu |

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal structural information. science.gov The fragmentation pattern of this compound is expected to show characteristic losses related to the benzoic acid moiety. Drawing an analogy from the known fragmentation of benzoic acid, key fragmentation pathways would include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). docbrown.infolibretexts.org The formation of the m/z 77 ion, corresponding to the phenyl cation ([C₆H₅]⁺), is a very characteristic fragmentation for monosubstituted benzene (B151609) compounds. docbrown.info

Table 3: Predicted MS/MS Fragmentation for this compound

| m/z of Fragment Ion | Proposed Identity | Neutral Loss |

| 182 | [M - OH]⁺ | •OH |

| 171 | [M - CO]⁺ | CO |

| 154 | [M - COOH]⁺ | •COOH |

| 127 | [C₁₀H₇N]⁺ | CO₂ + H₂ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₆H₄NO₂ |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution and MS provides the structure in the gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the positions of each atom.

While the specific crystal structure for this compound was not found in the search results, analysis of closely related compounds provides insight into the expected structural features. For example, the crystal structure of 3-(3-(pyridin-3-yl)ureido)benzoic acid has been determined, revealing key bond lengths and angles. researchgate.net It is highly probable that in the solid state, this compound molecules would form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-head fashion. This is a very common and stable supramolecular arrangement for carboxylic acids. The analysis would provide precise data on bond lengths, bond angles, and the dihedral angle between the phenyl and pyridine rings, confirming their relative orientation.

Table 4: Illustrative Crystallographic Data for a Structurally Related Compound, 3-(3-(pyridin-3-yl)ureido)benzoic acid

| Parameter | Value | Source |

| Chemical Formula | C₁₃H₁₁N₃O₃ | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pna2₁ | researchgate.net |

| a (Å) | 9.2062(6) | researchgate.net |

| b (Å) | 11.5258(7) | researchgate.net |

| c (Å) | 11.5263(7) | researchgate.net |

| Volume (ų) | 1223.04(13) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

Bond Lengths and Angles Analysis

Note: The following data is for the related compound trans-4-((E)-2-(pyridin-2-yl)vinyl)benzoic acid and is provided as a representative example. mdpi.com

Interactive Data Table: Selected Bond Lengths for a Related Pyridyl-Benzoic Acid Derivative mdpi.com

| Bond | Length (Å) |

| C(1)-O(1) | 1.272(3) |

| C(1)-O(2) | 1.273(3) |

| C(1)-C(2) | 1.488(4) |

| C(9)-C(8) | 1.332(4) |

| C(10)-C(9) | 1.468(4) |

| C(8)-C(5) | 1.465(4) |

Interactive Data Table: Selected Bond Angles for a Related Pyridyl-Benzoic Acid Derivative mdpi.com

| Angle | Degree (°) |

| O(1)-C(1)-O(2) | 122.9(3) |

| O(1)-C(1)-C(2) | 118.4(3) |

| O(2)-C(1)-C(2) | 118.7(3) |

| C(9)-C(8)-C(5) | 127.3(3) |

| N(1)-C(10)-C(9) | 116.8(3) |

| C(11)-C(10)-N(1) | 123.1(3) |

Torsional Angles and Conformation

Furthermore, the carboxylic acid group may also be slightly twisted relative to the plane of the benzene ring. researchgate.net In the case of trans-4-((E)-2-(pyridin-2-yl)vinyl)benzoic acid, the structure is nearly planar, which is aided by the partial π-character of the connecting bonds. mdpi.com However, the –COOH group can be moved out of the plane that contains the pyridine ring due to intermolecular hydrogen bonding. mdpi.com

Note: The following data is for the related compound trans-4-((E)-2-(pyridin-2-yl)vinyl)benzoic acid and is provided as a representative example. mdpi.com

Interactive Data Table: Selected Torsional Angles for a Related Pyridyl-Benzoic Acid Derivative mdpi.com

| Atoms (A-B-C-D) | Angle (°) |

| O(1)-C(1)-C(2)-C(3) | 179.6(3) |

| C(8)-C(9)-C(10)-N(1) | -179.3(3) |

| C(4)-C(5)-C(8)-C(9) | 179.3(3) |

Crystal Packing and Intermolecular Interactions

The crystal structure of pyridyl-benzoic acid derivatives is stabilized by a network of intermolecular interactions. A predominant interaction is the strong O—H⋯N hydrogen bond formed between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. researchgate.net This interaction is robust and often leads to the formation of infinite chains or other supramolecular synthons. researchgate.netusc.edu.au

Hirshfeld Surface Analysis

The analysis typically shows that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to the crystal packing. mdpi.com The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed summary of these interactions. For instance, sharp spikes in the fingerprint plot are characteristic of strong hydrogen bonds like O—H⋯N, while more diffuse regions indicate the presence of weaker van der Waals forces and π–π stacking. mdpi.com In many pyridyl-containing compounds, interactions involving the nitrogen and oxygen atoms are confirmed to be crucial for the stability of the three-dimensional architecture. mdpi.com The analysis can also highlight the importance of π-π stacking interactions, which appear as characteristic regions in the fingerprint plots. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of organic molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties, providing a detailed understanding of the electronic structure and behavior of 3-(Pyridin-2-yl)benzoic acid. A common approach involves using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional in conjunction with a basis set such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, a key structural feature is the dihedral angle between the pyridine (B92270) and benzoic acid rings. Due to steric hindrance between the ortho hydrogen atoms on the two rings, a completely planar conformation is generally not the most stable.

Computational studies on analogous compounds, such as 3-(4-pyridyl)benzoic acid, have shown that the molecule adopts a non-planar conformation in the solid state, with a significant dihedral angle between the aromatic rings nih.gov. For this compound, the dihedral angle is also expected to be non-planar to minimize steric repulsion.

Furthermore, the carboxylic acid group can exist in different conformations, primarily described by the O=C-O-H dihedral angle. The cis and trans conformations relative to the C-C bond connecting the carboxylic group to the benzene (B151609) ring are possible. In many benzoic acid derivatives, the cis conformation, where the hydroxyl hydrogen is oriented away from the carbonyl oxygen, is favored due to the absence of intramolecular hydrogen bonding to the pyridine nitrogen researchgate.net. However, the relative energies of these conformers can be influenced by intermolecular interactions, such as hydrogen bonding in the solid state.

Table 1: Predicted Geometrical Parameters for this compound (based on DFT calculations of similar compounds)

| Parameter | Predicted Value |

|---|---|

| Dihedral Angle (Pyridine-Benzene) | 30-40° |

| C-C Bond Length (Inter-ring) | ~1.49 Å |

| C=O Bond Length | ~1.22 Å |

| C-O Bond Length | ~1.35 Å |

Note: These values are illustrative and based on DFT calculations of related benzoic acid derivatives. Actual values for this compound would require specific calculations.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For similar aromatic carboxylic acids, the HOMO-LUMO gap is typically in the range of 4-5 eV.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Electronic Properties and Reactivity Descriptors (Illustrative Values)

| Parameter | Formula | Predicted Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 to -7.5 |

| LUMO Energy (ELUMO) | - | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 to 5.0 |

Note: These values are based on typical DFT calculation results for analogous compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, with different colors representing different electrostatic potential values.

For this compound, the MEP map is expected to show regions of negative potential (typically colored in shades of red and yellow) and regions of positive potential (colored in shades of blue). The negative regions, indicating an excess of electrons, are anticipated to be localized around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. These sites are susceptible to electrophilic attack. Conversely, the positive regions, indicating a deficiency of electrons, are expected to be found around the hydrogen atoms, particularly the acidic proton of the carboxyl group, making these sites prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. NBO analysis can be used to understand hybridization, charge distribution, and intramolecular interactions such as hyperconjugation.

In this compound, NBO analysis would reveal the hybridization of the atoms and the nature of the chemical bonds. For instance, the carbon atoms in the aromatic rings would exhibit sp2 hybridization, while the carbonyl carbon of the carboxylic acid would also be sp2 hybridized. The analysis can also quantify the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals, which contributes to the stability of the molecule. These interactions, often referred to as donor-acceptor interactions, can be quantified by second-order perturbation theory analysis of the Fock matrix in the NBO basis.

Theoretical vibrational frequency calculations are instrumental in the assignment of experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of a molecule, their frequencies, and their intensities. By comparing the calculated vibrational spectrum with the experimental one, a detailed and accurate assignment of the observed spectral bands can be achieved.

For this compound, the calculated vibrational spectrum would show characteristic bands corresponding to specific functional groups. It is common practice to scale the calculated frequencies by a scaling factor (typically around 0.96 for B3LYP functionals) to account for anharmonicity and other systematic errors in the calculations.

Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm-1, Scaled) | Typical Experimental Range (cm-1) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3500-3600 | 3200-3600 (broad due to H-bonding) |

| C-H Stretch (Aromatic) | ~3000-3100 | 3000-3100 |

| C=O Stretch (Carboxylic Acid) | ~1700-1750 | 1680-1760 |

| C=C/C=N Stretch (Aromatic Rings) | ~1400-1600 | 1400-1600 |

| C-O Stretch (Carboxylic Acid) | ~1200-1300 | 1210-1320 |

Note: Predicted frequencies are illustrative and based on DFT calculations of similar benzoic acid derivatives. Experimental ranges can vary based on the physical state (solid, liquid, gas) and intermolecular interactions.

Electronic Structure Analysis

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal detailed information about the conformational changes, flexibility, and interactions of this compound.

Conformational Dynamics and Flexibility Studies

The biological function of a molecule is often intrinsically linked to its three-dimensional structure and conformational flexibility. This compound possesses rotational freedom around the single bond connecting the pyridine and benzoic acid rings. MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them.

Studies on similar structures, such as 2-pyridin-3-yl-benzo[d] scribd.comchemrevlett.comoxazin-4-one derivatives, have utilized comparative conformational analysis to understand how different conformers interact with biological targets nih.govresearchgate.net. For this compound, key dihedral angles, particularly the one between the two aromatic rings, would be monitored during a simulation. This analysis reveals the preferred spatial arrangement of the rings, which can range from coplanar to various twisted conformations. Parameters such as the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are typically calculated from the simulation trajectory to quantify the stability and compactness of the molecule's structure over time chemrevlett.com.

Table 1: Typical Parameters Analyzed in MD Simulations for Conformational Flexibility

| Parameter | Description | Information Gained for this compound |

|---|---|---|

| Dihedral Angle (C-C-C-N) | The angle between the planes of the pyridine and benzoic acid rings. | Identifies the most stable rotational conformations (conformers). |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule over time compared to a reference structure. | Indicates the structural stability; low RMSD suggests a stable conformation. chemrevlett.com |

| Radius of Gyration (Rg) | A measure of the compactness of the molecular structure. | Reveals changes in the overall shape and folding of the molecule. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position. | Highlights flexible regions of the molecule, such as the carboxylic acid group. |

Solvent Effects on Molecular Behavior

The surrounding solvent environment can significantly influence the conformation and behavior of a molecule. MD simulations explicitly model solvent molecules (such as water) to study these effects on this compound. The interactions between the solute and solvent, particularly hydrogen bonding involving the carboxylic acid group and the pyridine nitrogen, are critical.

Simulations can quantify the number and lifetime of hydrogen bonds between the molecule and surrounding water molecules. The organization of solvent molecules around the hydrophobic (the aromatic rings) and hydrophilic (the carboxylic acid and pyridine nitrogen) regions can be visualized and analyzed through radial distribution functions rsc.org. This analysis is crucial for understanding the molecule's solubility and how it presents itself to a biological receptor in an aqueous environment. Studies on benzoic acid in various environments show that confinement and solvent interactions significantly impact its aggregation and dynamics, demonstrating the importance of such analyses researchgate.netrsc.orgunimi.it.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity chemrevlett.com. For this compound and its analogs, QSAR models can be developed to predict their therapeutic potential and guide the design of new, more potent derivatives.

Descriptors for Biological Activity Prediction

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. These descriptors can be categorized into several groups:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D structure (e.g., topological indices, connectivity indices, counts of specific atoms or functional groups).

3D Descriptors: Dependent on the 3D conformation of the molecule (e.g., steric parameters, surface areas, dipole moments).

For pyridine and benzoic acid derivatives, a combination of electronic, steric, and hydrophobic descriptors is often crucial for predicting biological activity. nih.gov For instance, QSAR studies on similar heterocyclic compounds have shown the importance of descriptors like molar refractivity, hydrophobicity (logP), and specific electronic properties (like LUMO energy) in explaining their antimicrobial or anticancer activities nih.govchitkara.edu.in.

Table 2: Common Molecular Descriptors in QSAR Studies of Pyridine-Based Compounds

| Descriptor Type | Example Descriptor | Physicochemical Significance |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons in reactions. chitkara.edu.in |

| Steric | Molar Refractivity (MR) | Represents the volume occupied by the molecule, influencing its fit into a receptor site. nih.gov |

| Hydrophobic | LogP (Partition Coefficient) | Measures the molecule's lipophilicity, affecting its ability to cross cell membranes. nih.gov |

| Topological | Balaban Topological Index (J) | Quantifies molecular branching and shape, which can influence receptor binding. nih.gov |

| Quantum Chemical | Dipole Moment | Describes the polarity of the molecule, important for electrostatic interactions. semanticscholar.org |

Predictive Models for Derivative Design

Once a set of descriptors is calculated for a series of this compound derivatives with known biological activities (e.g., IC50 values), a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). chemrevlett.com An example of a hypothetical MLR model might look like:

pIC50 = c0 + (c1 * LogP) - (c2 * LUMO) + (c3 * MR)

Here, pIC50 is the predicted biological activity, and c0, c1, c2, c3 are coefficients determined by the regression analysis. Such a model highlights which properties are most important for activity. For instance, a positive coefficient for LogP would suggest that increasing lipophilicity enhances activity.

These validated QSAR models serve as powerful predictive tools. chemrevlett.com They allow chemists to:

Predict the activity of newly designed, unsynthesized derivatives of this compound.

Guide structural modifications by indicating which functional groups should be added or altered to enhance a desired property (e.g., adding a hydrophobic group to increase LogP).

Prioritize synthesis efforts , saving time and resources by focusing on compounds with the highest predicted activity.

This in silico approach accelerates the drug discovery process by providing a rational basis for the design of novel and more effective therapeutic agents based on the this compound scaffold. nih.gov

Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Biologically Active Derivatives

The design and synthesis of derivatives based on the 3-(pyridin-2-yl)benzoic acid scaffold are pivotal in the quest for new and effective therapeutic agents. Medicinal chemists employ various strategies to create libraries of compounds with diverse functionalities, aiming to improve their pharmacological profiles.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies involve systematically altering different parts of the molecule and assessing the impact on its efficacy. Key modifications often include changes to the substituents on both the pyridine (B92270) and benzene (B151609) rings, as well as alterations to the carboxylic acid group.

The carboxylic acid group is another critical site for modification. It can be converted to esters, amides, or other bioisosteres to modulate properties such as solubility, membrane permeability, and metabolic stability. These modifications can also influence the compound's interaction with target enzymes or receptors. icm.edu.pl

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. dovepress.com This method is instrumental in designing new derivatives of this compound with enhanced potency and selectivity. By understanding the key pharmacophoric features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, researchers can design new molecules that better fit the target's binding site. pharmacophorejournal.com